(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)-

Description

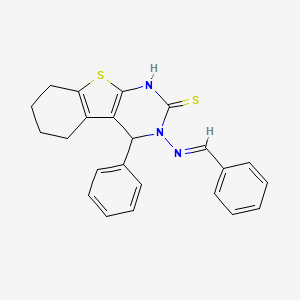

The compound “(1)Benzothieno[2,3-d]pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)-” is a benzothieno-pyrimidine derivative characterized by a fused bicyclic system comprising a benzene ring, a thiophene ring, and a pyrimidine scaffold. The hexahydro designation indicates partial saturation of the pyrimidine ring, conferring conformational rigidity and influencing its electronic properties. Key structural features include:

- Thione group: The sulfur atom at position 2 contributes to hydrogen bonding and metal coordination, enhancing biological interactions .

- Phenylmethyleneamino group: The Schiff base-like substituent at position 3 (3-((phenylmethylene)amino)-) offers opportunities for further derivatization and modulates electronic effects .

This compound belongs to a broader class of thieno[2,3-d]pyrimidines, which are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis typically involves cyclocondensation reactions of thiourea derivatives with ketones or aldehydes under acidic or microwave-assisted conditions .

Properties

CAS No. |

135718-62-6 |

|---|---|

Molecular Formula |

C23H21N3S2 |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

3-[(E)-benzylideneamino]-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |

InChI |

InChI=1S/C23H21N3S2/c27-23-25-22-20(18-13-7-8-14-19(18)28-22)21(17-11-5-2-6-12-17)26(23)24-15-16-9-3-1-4-10-16/h1-6,9-12,15,21H,7-8,13-14H2,(H,25,27)/b24-15+ |

InChI Key |

WJMYWXOIERAXET-BUVRLJJBSA-N |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)/N=C/C5=CC=CC=C5 |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)N=CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

General Cyclization Approach

The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione typically begins with the cyclization of precursors containing thiophene and pyrimidine moieties. This method involves:

- Starting Materials : Diamines or amino derivatives and carbon disulfide.

- Reaction Conditions : Refluxing in solvents such as ethanol or pyridine under controlled temperature (typically 80°C).

- Catalysts : Potassium hydroxide or other basic catalysts to facilitate cyclization.

Example Procedure:

A mixture of precursor compounds (e.g., substituted diamines) and carbon disulfide is refluxed in ethanol for 12 hours. After cooling to 0°C for three hours, the precipitate is filtered off and recrystallized from dioxane.

Tandem Reactions

Tandem reactions have been employed to achieve regioselective synthesis of thienopyrimidine derivatives. These reactions involve:

Microwave-Assisted Synthesis

Microwave irradiation has been reported to enhance reaction efficiency by reducing reaction times and improving yields compared to traditional heating methods. This approach uses:

- Controlled microwave energy to accelerate cyclization.

- Solvents like dimethylformamide (DMF) for high-temperature reactions.

Reaction Conditions

Solvent Selection

The choice of solvent significantly affects yield and purity:

- Ethanol : Commonly used for refluxing due to its ability to dissolve intermediates.

- Pyridine : Preferred for tandem reactions involving carbon disulfide.

- Dimethylformamide (DMF) : Used in microwave-assisted methods for its thermal stability.

Optimization Techniques

Catalyst Usage

Catalysts such as potassium hydroxide are critical for enhancing reaction rates during cyclization steps. Copper sulfate has also been explored in substitution reactions.

Data Table: Reaction Parameters

| Step | Starting Materials | Solvent | Temperature | Catalyst | Duration | Yield |

|---|---|---|---|---|---|---|

| Cyclization | Diamines + Carbon Disulfide | Ethanol | ~80°C | Potassium Hydroxide | 12 hours | High |

| Tandem Reaction | Diamines + Carbon Disulfide | Pyridine | ~80°C | None | 8 hours | Moderate |

| Microwave-Assisted | Thieno-Pyrimidine Intermediate | Dimethylformamide | ~120°C | Copper Sulfate | <1 hour | High |

Research Findings

Efficiency Improvements

Microwave-assisted synthesis has demonstrated significant improvements in yield (~90%) and reduced reaction times compared to conventional methods (~12 hours).

Biological Activity Correlation

The presence of sulfur in the thiol group contributes to the compound's reactivity and potential biological activity, including antimicrobial and antitumor effects.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research has shown that derivatives of this compound exhibit a range of biological activities:

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 6.26 µM against lung cancer cells, indicating strong antiproliferative properties that surpass those of standard chemotherapeutics like erlotinib and letrozole.

- Anti-inflammatory Effects : In vitro studies have indicated that the compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. Comparative studies have shown that its efficacy is comparable to established anti-inflammatory drugs like indomethacin.

- Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This suggests its potential as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study focused on synthesized derivatives of (1)Benzothieno(2,3-d)pyrimidine reported that certain compounds demonstrated potent antitumor activity with IC50 values significantly lower than those of existing therapies. The ability to induce apoptosis effectively makes these derivatives promising candidates for cancer treatment.

Case Study 2: Anti-inflammatory Testing

In another study comparing the anti-inflammatory properties of this compound with traditional medications, it was found to reduce inflammation in animal models comparably to indomethacin. This highlights its potential utility in treating inflammatory diseases.

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells; effective against various cancer lines | IC50 value of 6.26 µM against lung cancer cells |

| Anti-inflammatory | Inhibits COX enzymes involved in inflammation | Comparable efficacy to indomethacin |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of Staphylococcus aureus and E. coli |

Mechanism of Action

The mechanism by which (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Thione vs.

Substituent Effects :

- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance antimicrobial activity by increasing electrophilicity.

- Bulky groups (e.g., 7-benzyl in ) improve target specificity but may reduce solubility.

Schiff Base Functionality: The phenylmethyleneamino group in the target compound is unique compared to analogs with alkylamines (e.g., 2-pyrrolidinyl in ), offering pH-dependent tautomerization and enhanced binding versatility .

Biological Activity

The compound (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- is a member of the thienopyrimidine class of compounds. This class has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activities of this specific compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothieno moiety fused with a pyrimidine ring. The presence of various functional groups enhances its solubility and biological interactions. The structural formula can be represented as follows:

The biological activity of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for multiple kinases involved in cellular signaling pathways. This inhibition can disrupt processes such as cell proliferation and inflammation.

- Antitumor Activity : It has shown potential in inducing apoptosis in cancer cells by activating caspases and causing cell cycle arrest .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated potent antiproliferative activity with an IC50 value significantly lower than standard chemotherapeutics like erlotinib and letrozole .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit COX-1 and COX-2 enzymes:

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Study 1: Antitumor Efficacy

A study focused on the antitumor activity of synthesized derivatives of (1)Benzothieno(2,3-d)pyrimidine found that certain compounds exhibited IC50 values as low as 6.26 µM against lung cancer cell lines. These compounds were noted for their ability to induce apoptosis effectively .

Case Study 2: Anti-inflammatory Testing

In a comparative study with existing anti-inflammatory drugs, the compound showed comparable results to indomethacin in reducing inflammation in animal models. This suggests its potential utility in treating inflammatory diseases .

Q & A

Q. How can the synthesis of this hexahydrobenzothienopyrimidine-thione derivative be optimized for higher yields?

Methodological Answer: Synthetic optimization involves modifying reaction conditions such as temperature, solvent, and stoichiometry. For example, the cyclization of 2-amino-3-thiophenecarboxylate derivatives with formamide or urea under reflux (180–200°C) is a common strategy . In one protocol, heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C for 2 hours achieved a 75% yield of the thieno[2,3-d]pyrimidine core . Post-synthetic modifications, such as alkylation or aryl substitution at the 4-position, can further enhance structural diversity. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer: A combination of NMR, NMR, and mass spectrometry (MS) is essential. For instance, NMR of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione reveals distinct signals: δ 13.5 ppm (broad singlet, NH), δ 8.0 ppm (aromatic CH), and δ 1.6–2.9 ppm (multiplet, aliphatic CH groups) . High-resolution MS (e.g., m/z 222 [M]) confirms molecular weight, while elemental analysis validates stoichiometry (e.g., C 54.05%, H 4.52%, N 12.60%) . X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated for related thieno[2,3-d]pyrimidines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer: Discrepancies in antimicrobial or kinase inhibition data (e.g., FGFR1 inhibition vs. inconsistent activity in other studies) may arise from structural variations (e.g., substituents at positions 3 and 4) or assay conditions. To address this:

- Standardize assays: Use identical cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and inhibitor concentrations.

- Structure-activity relationship (SAR) studies: Compare derivatives with systematic substitutions (e.g., 4-phenyl vs. 4-methyl groups) .

- Validate mechanisms: Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins like FGFR1 .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Methodological Answer: Key modifications include:

- Hydrogen bond donors/acceptors: Introduce polar groups (e.g., -NH, -OH) to enhance solubility. For example, replacing the 4-phenyl group with a 4-methoxy moiety improved aqueous solubility in related compounds .

- Bioisosteric replacement: Substitute sulfur with selenium or oxygen to modulate metabolic stability .

- Pro-drug approaches: Convert thione (-SH) to disulfide (-S-S-) derivatives for controlled release .

- In silico ADMET prediction: Tools like SwissADME predict logP, bioavailability, and CYP450 interactions to guide synthesis .

Q. How can synthetic byproducts or impurities from cyclization reactions be minimized?

Methodological Answer: Byproduct formation (e.g., incomplete cyclization or over-oxidation) can be mitigated by:

- Catalyst optimization: Use Lewis acids like AlCl or ZnCl to accelerate cyclization .

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (up to 85%) by enhancing energy transfer .

- Real-time monitoring: Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Experimental Design Considerations

Q. What controls are essential in biological activity assays for this compound?

Methodological Answer:

- Positive controls: Use established inhibitors (e.g., ciprofloxacin for antimicrobial assays or PD173074 for FGFR1 inhibition ).

- Solvent controls: DMSO (≤1% v/v) to rule out solvent-mediated toxicity.

- Negative controls: Unsubstituted thieno[2,3-d]pyrimidine cores to isolate the effect of functional groups .

Q. How should stability studies be conducted for this compound under physiological conditions?

Methodological Answer:

- pH-dependent stability: Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Plasma stability: Test in human plasma (37°C, 1–24 hours) to assess esterase-mediated hydrolysis of labile groups (e.g., methyl esters) .

Critical Analysis of Contradictory Evidence

- Synthetic Routes: reports a 75% yield for the core structure using formamide , while cites lower yields (50–60%) with AlCl-mediated reactions . This discrepancy may stem from differing purity of starting materials or reaction scalability.

- Biological Activity: Compound 27 in shows potent FGFR1 inhibition (IC 0.12 μM) , whereas earlier studies () lack comparable data . This highlights the need for standardized assays and SAR documentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.